molecular formula C22H26N2O4S B3316861 N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 954713-53-2

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3316861
CAS No.: 954713-53-2
M. Wt: 414.5 g/mol
InChI Key: WHYKHQBJCSZLRX-UHFFFAOYSA-N
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Description

N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydronaphthalene core linked to a 5-oxopyrrolidin-3-ylmethyl group substituted with a 4-methoxyphenyl moiety. The compound’s structure combines a partially saturated naphthalene ring system (enhancing lipophilicity) with a sulfonamide group, which is frequently associated with enzyme inhibitory activity in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-28-20-9-7-19(8-10-20)24-15-16(12-22(24)25)14-23-29(26,27)21-11-6-17-4-2-3-5-18(17)13-21/h6-11,13,16,23H,2-5,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYKHQBJCSZLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula (Inferred) Key Features Optical Activity ([α]D²⁰) Notable NMR Shifts (¹H)
Target: N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₇H₃₀N₂O₄S Tetrahydronaphthalene sulfonamide, 5-oxopyrrolidinone, 4-methoxyphenyl Not reported Expected δ 2.5–3.2 (pyrrolidinone CH₂)
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₅H₂₃NO₃S Naphthalen-1-yl, 4-methylbenzenesulfonamide +2.5 (c 1.06, CHCl₃) δ 4.85 (d, J = 10.2 Hz, benzylic CH)
((5S)-5-((Tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol C₁₇H₂₂O₃ Tetrahydronaphthalene, THP-protected alcohol Not reported δ 3.4–4.0 (m, THP and hydroxymethyl protons)

Research Findings and Validation

  • Structural Analysis :

    • Compounds with complex stereochemistry, such as the target, often require advanced crystallographic refinement tools like SHELXL for accurate structure determination .
    • Validation protocols (e.g., PLATON) ensure geometric accuracy and correct handling of crystallographic data, as highlighted in .
  • Synthetic Challenges: The synthesis of tetrahydronaphthalene derivatives () often involves multi-step protection-deprotection strategies, which may apply to the target’s pyrrolidinone and sulfonamide groups .
  • Spectroscopic Characterization :

    • ESI-MS and FT-IR data () provide critical insights into molecular fragmentation patterns and functional groups, which would be essential for confirming the target’s structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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